Edifoligide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Edifoligide is a double-stranded oligodeoxynucleotide designed to act as a transcription factor decoy. It specifically inhibits the E2F transcription factor, which plays a crucial role in regulating the cell cycle. This compound has been extensively studied for its potential to prevent intimal hyperplasia, a common cause of vein graft failure following vascular bypass procedures .
Métodos De Preparación
The synthesis of edifoligide involves the chemical synthesis of oligodeoxynucleotides. These are typically prepared using solid-phase synthesis techniques, which allow for the sequential addition of nucleotide residues to a growing chain. The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and the use of coupling agents to facilitate the formation of phosphodiester bonds between nucleotides . Industrial production methods for this compound would likely involve large-scale solid-phase synthesis, followed by purification steps such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Análisis De Reacciones Químicas
Edifoligide, being an oligodeoxynucleotide, primarily undergoes reactions typical of nucleic acids. These include:
Hydrolysis: The phosphodiester bonds in this compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the oligonucleotide chain.
Oxidation and Reduction: While nucleic acids are generally stable, certain conditions can lead to the oxidation of nucleobases, which can affect the integrity of the oligonucleotide.
Substitution Reactions: Chemical modifications can be introduced into this compound through substitution reactions, where specific nucleotides are replaced with modified analogs to enhance stability or binding affinity.
Common reagents used in these reactions include phosphoramidites for nucleotide addition, oxidizing agents for stabilization, and various protecting groups to ensure selective reactions . The major products formed from these reactions are typically modified oligonucleotides with enhanced properties for therapeutic applications .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Edifoligide exerts its effects by binding to and inhibiting the E2F transcription factor. E2F is a critical regulator of the cell cycle, controlling the expression of genes required for DNA replication and cell division. By acting as a decoy, this compound prevents E2F from binding to its target genes, thereby inhibiting the proliferation of smooth muscle cells. This mechanism is particularly useful in preventing intimal hyperplasia, which is characterized by the excessive growth of smooth muscle cells in the walls of blood vessels .
Comparación Con Compuestos Similares
Edifoligide is unique in its specific targeting of the E2F transcription factor. Similar compounds include other oligonucleotide-based therapeutics that target different transcription factors or cellular pathways. For example:
Antisense oligonucleotides: These are designed to bind to specific mRNA sequences, preventing their translation into proteins. Examples include mipomersen, which targets apolipoprotein B mRNA.
Small interfering RNA (siRNA): These molecules induce the degradation of specific mRNA molecules, effectively silencing gene expression. An example is patisiran, which targets transthyretin mRNA.
Aptamers: These are oligonucleotides that bind to specific proteins with high affinity, inhibiting their function. An example is pegaptanib, which targets vascular endothelial growth factor (VEGF).
This compound’s specificity for E2F and its application in preventing vein graft failure distinguish it from these other oligonucleotide-based therapeutics .
Propiedades
Número CAS |
476273-48-0 |
---|---|
Fórmula molecular |
C272H344N106O138P26S26 |
Peso molecular |
8945 g/mol |
Nombre IUPAC |
1-[5-[[[2-[[[2-[[[2-[[[5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[2-[[[5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[2-[[[2-[[[2-[[[2-[[[5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione;1-[4-[[3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[3-[[3-[[3-[[3-[[3-[[3-[[3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-[[[5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C137H171N58O67P13S13.C135H173N48O71P13S13/c1-52-23-185(136(208)180-121(52)198)85-9-54(197)69(237-85)26-223-263(210,276)255-60-15-90(187-43-158-99-108(141)150-39-154-112(99)187)243-75(60)32-229-271(218,284)257-62-17-92(189-45-160-101-110(143)152-41-156-114(101)189)244-76(62)33-230-272(219,285)258-63-18-93(190-46-161-102-111(144)153-42-157-115(102)190)245-77(63)34-231-273(220,286)260-66-21-97(194-50-165-106-119(194)173-131(148)178-126(106)203)248-80(66)37-234-275(222,288)262-67-22-98(195-51-166-107-120(195)174-132(149)179-127(107)204)249-81(67)38-235-274(221,287)261-65-20-96(193-49-164-105-118(193)172-130(147)177-125(105)202)247-79(65)36-233-267(214,280)253-58-13-88(184-8-5-84(140)169-135(184)207)240-72(58)29-227-269(216,282)259-64-19-95(192-48-163-104-117(192)171-129(146)176-124(104)201)246-78(64)35-232-266(213,279)252-57-12-87(183-7-4-83(139)168-134(183)206)238-70(57)27-225-265(212,278)251-56-11-86(182-6-3-82(138)167-133(182)205)239-71(56)28-226-268(215,281)254-59-14-89(186-24-53(2)122(199)181-137(186)209)241-73(59)30-228-270(217,283)256-61-16-91(188-44-159-100-109(142)151-40-155-113(100)188)242-74(61)31-224-264(211,277)250-55-10-94(236-68(55)25-196)191-47-162-103-116(191)170-128(145)175-123(103)200;1-54-29-175(132(198)166-117(54)186)97-21-64(78(234-97)39-216-256(203,269)242-59-16-92(228-72(59)33-184)170-10-5-86(136)155-127(170)193)250-263(210,276)224-43-82-69(26-102(238-82)180-50-151-106-111(142)147-48-149-113(106)180)252-266(213,279)227-46-85-71(28-104(241-85)183-53-154-109-116(183)162-126(145)165-123(109)192)254-267(214,280)225-44-83-68(25-101(239-83)179-49-150-105-110(141)146-47-148-112(105)179)251-265(212,278)223-42-81-67(24-100(237-81)178-32-57(4)120(189)169-135(178)201)249-262(209,275)222-41-80-66(23-99(236-80)177-31-56(3)119(188)168-134(177)200)248-261(208,274)221-40-79-65(22-98(235-79)176-30-55(2)118(187)167-133(176)199)247-260(207,273)219-38-77-62(19-95(233-77)173-13-8-89(139)158-130(173)196)245-258(205,271)217-36-75-61(18-94(231-75)172-12-7-88(138)157-129(172)195)244-257(204,270)218-37-76-63(20-96(232-76)174-14-9-90(140)159-131(174)197)246-259(206,272)226-45-84-70(27-103(240-84)182-52-153-108-115(182)161-125(144)164-122(108)191)253-264(211,277)220-35-74-60(17-93(230-74)171-11-6-87(137)156-128(171)194)243-255(202,268)215-34-73-58(185)15-91(229-73)181-51-152-107-114(181)160-124(143)163-121(107)190/h3-8,23-24,39-51,54-81,85-98,196-197H,9-22,25-38H2,1-2H3,(H,210,276)(H,211,277)(H,212,278)(H,213,279)(H,214,280)(H,215,281)(H,216,282)(H,217,283)(H,218,284)(H,219,285)(H,220,286)(H,221,287)(H,222,288)(H2,138,167,205)(H2,139,168,206)(H2,140,169,207)(H2,141,150,154)(H2,142,151,155)(H2,143,152,156)(H2,144,153,157)(H,180,198,208)(H,181,199,209)(H3,145,170,175,200)(H3,146,171,176,201)(H3,147,172,177,202)(H3,148,173,178,203)(H3,149,174,179,204);5-14,29-32,47-53,58-85,91-104,184-185H,15-28,33-46H2,1-4H3,(H,202,268)(H,203,269)(H,204,270)(H,205,271)(H,206,272)(H,207,273)(H,208,274)(H,209,275)(H,210,276)(H,211,277)(H,212,278)(H,213,279)(H,214,280)(H2,136,155,193)(H2,137,156,194)(H2,138,157,195)(H2,139,158,196)(H2,140,159,197)(H2,141,146,148)(H2,142,147,149)(H,166,186,198)(H,167,187,199)(H,168,188,200)(H,169,189,201)(H3,143,160,163,190)(H3,144,161,164,191)(H3,145,162,165,192) |
Clave InChI |
HADYXSDGHJBORG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)(O)OC3CC(OC3COP(=S)(O)OC4CC(OC4COP(=S)(O)OC5CC(OC5COP(=S)(O)OC6CC(OC6COP(=S)(O)OC7CC(OC7COP(=S)(O)OC8CC(OC8COP(=S)(O)OC9CC(OC9COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1CO)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C(N=CN=C21)N)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C(N=CN=C21)N)N1C=NC2=C(N=CN=C21)N)N1C=NC2=C(N=CN=C21)N)O.CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)(O)OC3CC(OC3CO)N4C=CC(=NC4=O)N)OP(=S)(O)OCC5C(CC(O5)N6C=NC7=C(N=CN=C76)N)OP(=S)(O)OCC8C(CC(O8)N9C=NC1=C9N=C(NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.